6-(4-Chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5S/c1-13-3-4-14(2)27(13)19-9-10-29-21(19)18-11-20-25-12-17(22(24)28(20)26-18)15-5-7-16(23)8-6-15/h3-12H,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZNDEQOZKHFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the thiophene and pyrrole groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at the pyrrole or thiophene rings.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides, acids, or bases depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations:
- Position 6 Modifications : The 4-chlorophenyl group (as in the target compound) is associated with increased lipophilicity compared to 4-methoxyphenyl (CAS 685109-45-9), which may reduce solubility but enhance membrane permeability .
- Position 7 Amine Substitutions : Cyclopentylamine (CAS 899396-99-7) and methanesulfonylphenyl (CAS 685107-25-9) groups demonstrate how amine modifications can alter target selectivity and pharmacokinetics .
Pharmacological Activity Comparisons
- Kinase Inhibition : Analog CAS 685107-25-9 (with a methanesulfonylphenyl group) showed explicit kinase inhibitory activity, suggesting that electron-withdrawing substituents at position 7 enhance target engagement . The target compound’s dimethylpyrrole-thiophene moiety may similarly modulate kinase binding, though empirical data are needed.
- Anticancer Potential: Pyrazolo[1,5-a]pyrimidines with chlorophenyl groups (e.g., CAS 890624-32-5) are frequently explored in cancer research due to their ability to disrupt kinase signaling pathways .
- Metabolic Stability : Bulky substituents like tert-butyl (CAS 899396-99-7) improve metabolic stability, a feature the target compound may share due to its dimethylpyrrole group .
Biological Activity
6-(4-Chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antifungal effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C22H18ClN5S
- Molecular Weight : 404.92 g/mol
- CAS Number : 691869-95-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines.
The mechanism underlying the anticancer activity of this compound appears to involve inhibition of topoisomerase II. In silico docking studies have indicated a high binding affinity to the topoisomerase II enzyme, suggesting that it may interfere with DNA replication and repair processes essential for cancer cell survival .
Antifungal and Antitubercular Activity
In addition to its anticancer properties, derivatives containing the pyrazole scaffold have shown promising antifungal and antitubercular activities. A study demonstrated that related compounds exhibited significant antifungal effects against several pathogenic fungi and showed activity against Mycobacterium tuberculosis .
Case Studies
- Anticancer Evaluation : A series of pyrazolo[1,5-a]pyrimidines were synthesized and tested for cytotoxicity against various cancer cell lines. The compound exhibited notable activity with IC50 values comparable to established chemotherapeutics like etoposide .
- Antifungal Testing : Compounds similar to the one in focus were evaluated for antifungal properties against four strains of fungi, revealing strong inhibitory effects that suggest potential therapeutic applications in treating fungal infections .
Q & A
Q. What are the standard synthetic routes for preparing 6-(4-chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation of aminopyrazoles with carbonyl derivatives, followed by Suzuki-Miyaura coupling for introducing aryl/thiophenyl groups. Key steps include:
- Cyclocondensation : Reacting 3-aminopyrazole with a β-keto ester under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .
- Coupling Reactions : Using Pd catalysts for cross-coupling with boronic acids (e.g., 3-(2,5-dimethylpyrrol-1-yl)thiophen-2-ylboronic acid) to install substituents .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) to enhance yields (from ~40% to 75%) and purity .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 470.12 [M+H]⁺) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect impurities from incomplete coupling reactions .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings suggest:
- Anticancer Activity : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and leukemia (K562) cell lines via kinase inhibition .
- Antimicrobial Potential : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) attributed to the 4-chlorophenyl group’s hydrophobicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence bioactivity in SAR studies?
- Chlorophenyl vs. Fluorophenyl : Substituting Cl with F at the 4-position reduces cytotoxicity (IC₅₀ increases from 5 µM to 15 µM) but improves solubility .
- Thiophene Modifications : Replacing 2,5-dimethylpyrrole with a morpholine group enhances selectivity for tyrosine kinase receptors (e.g., KDR inhibition by 80% at 10 µM) .
- Methodology : Parallel synthesis of analogs followed by in vitro assays (e.g., kinase profiling, bacterial growth inhibition) identifies critical substituents .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Yield Discrepancies : Compare reaction parameters (e.g., solvent polarity, catalyst batch). For example, using anhydrous DMF improves coupling efficiency by 20% vs. wet solvent .
- Bioactivity Variability : Validate assay conditions (e.g., cell line passage number, incubation time). Contradictory IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
Q. What advanced analytical techniques address purity challenges in scaled-up synthesis?
Q. How is the mechanism of action elucidated for this compound’s anticancer activity?
- Molecular Docking : Predicts binding to ATP pockets of kinases (e.g., EGFR, with a docking score of −9.2 kcal/mol) .
- Western Blotting : Confirms downstream pathway inhibition (e.g., reduced phosphorylated ERK levels in treated cells) .
Methodological Guidance for Researchers
Q. Designing SAR Studies
Q. Troubleshooting Low Synthetic Yields
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts for coupling steps .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. Validating Target Engagement in Cellular Assays
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts (∆Tm > 2°C) after compound treatment .
- RNA Sequencing : Identify differentially expressed genes (e.g., apoptosis markers) to corroborate mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
